

Spectroscopic Profile of Circumdatin A: A Technical Guide

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Compound of Interest

Compound Name: *Circumdatin A*

Cat. No.: *B15572487*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Circumdatin A**, a benzodiazepine alkaloid produced by fungi of the genus *Aspergillus*. The information presented herein is intended to support research, discovery, and development efforts focused on this and related natural products.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has been employed to determine the molecular formula of **Circumdatin A**.

Table 1: High-Resolution Mass Spectrometry Data for **Circumdatin A**

Ion	Calculated m/z	Observed m/z	Molecular Formula
[M + H] ⁺	508.1714	508.1718	C ₂₆ H ₂₅ N ₃ O ₈

Note: Data corresponds to the molecular formula of a related ochrazepine, a conjugate of 2-hydroxycircumdatin C. The core circumdatin structure's mass spectrometry data would be a component of this.^[1]

Fragmentation Pattern:

The fragmentation of circumdatins, as a class of alkaloids, typically involves the cleavage of the benzodiazepine ring system and loss of substituent groups. While a detailed public fragmentation spectrum for **Circumdatin A** is not readily available, the general fragmentation pathway for similar alkaloids involves the elimination of nitrogenous groups and successive losses of carbonyl groups.[2] Analysis using Collision-Induced Dissociation (CID) would be expected to yield fragments corresponding to the stable aromatic and heterocyclic core structures.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of **Circumdatin A** has been achieved through extensive NMR spectroscopy, including ^1H NMR, ^{13}C NMR, and various 2D correlation experiments. The data presented below is typically recorded in deuterated dimethyl sulfoxide (DMSO- d_6).

Table 2: ^1H and ^{13}C NMR Spectroscopic Data for a Circumdatin-related Structure (Ochrazepine A) in DMSO- d_6

Position	δC (ppm)	δH (ppm), mult. (J in Hz)
2	162.9	6.83, s
4	146.4	
5	127.4	
6	65.9	4.19, d (5.8)
7	79.1	4.27, dd (5.8, 2.5)
8	79.1	4.88, m
9	68.1	3.89, m
10	17.9	1.32, d (6.5)
11	19.6	1.19, d (7.0)
1'		
2'	8.17, dd (7.9, 1.5)	
3'	7.58, td (8.1, 1.2)	
4'	7.89, td (8.4, 1.5)	
5'	7.72, d (8.2)	
6'		
7'	7.03, s	
8'	6.99, s	
NH	8.55, d (5.8)	
sp ³ -CH	4.32, m	
CH ₃	1.51, d (6.7)	

Note: This table is a representative compilation based on reported data for Ochrazepine A, a conjugate containing a 2-hydroxycircumdatin C fragment.^[1] The full, detailed NMR data for **Circumdatin A** can be found in the supporting information of the cited literature.^{[1][3]}

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for fungal metabolites like **Circumdatin A**.

Isolation and Purification

Circumdatin A is typically isolated from the fermentation broth of *Aspergillus* species. The general procedure involves:

- Fermentation: Culturing the fungus in a suitable liquid or solid medium.
- Extraction: The culture broth and/or mycelium are extracted with an organic solvent such as ethyl acetate.
- Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification, which may include:
 - Column chromatography on silica gel.
 - Preparative thin-layer chromatography (TLC).
 - High-performance liquid chromatography (HPLC), often with a C18 reversed-phase column.

Mass Spectrometry

High-resolution mass spectra are typically acquired on a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

- Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Instrumentation: A UPLC-MS-IT-TOF system or similar high-resolution instrument is used.^[2]
- Ionization Mode: Positive ion mode is commonly used for alkaloids to observe the $[M+H]^+$ adduct.
- Data Acquisition: Data is collected over a mass range of m/z 100-1500.

- **Fragmentation Analysis:** Tandem MS (MS/MS) experiments are performed using collision-induced dissociation (CID) to obtain fragmentation patterns.

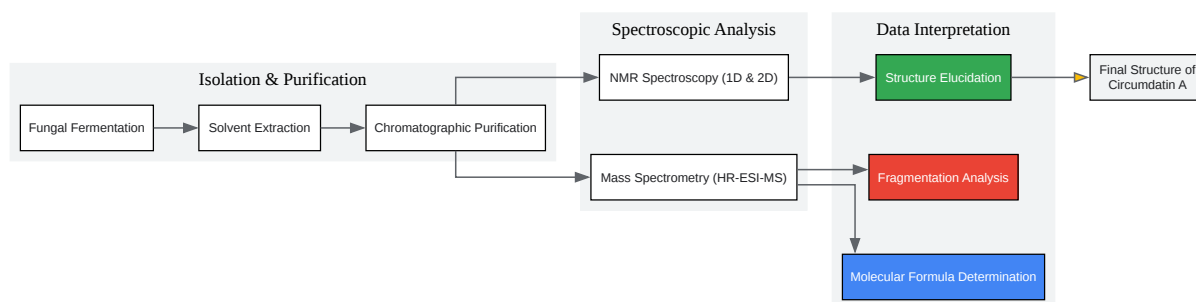
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on high-field NMR spectrometers (e.g., 500 or 600 MHz).

- **Sample Preparation:** Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆.
- **¹H NMR:**
 - Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).
- **¹³C NMR:**
 - Spectra are typically acquired with proton decoupling.
 - Chemical shifts are referenced to the solvent peak (DMSO-d₆ at δ 39.52 ppm).
- **2D NMR:**
 - A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to fully assign the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Circumdatin A**.



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